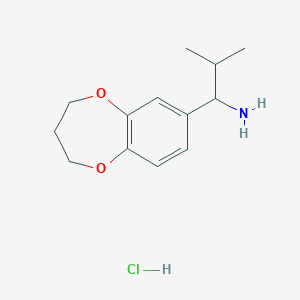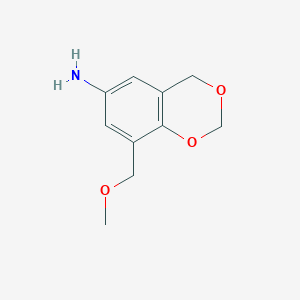
8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine, abbreviated as 8-MMBD, is a cyclic amine compound commonly used in scientific research. It is a derivative of the benzodioxin family of compounds and is one of the most widely studied compounds in the field of medicinal chemistry. 8-MMBD has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has a wide range of applications in the field of medicinal chemistry, and its structure and properties make it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 8-MMBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. Additionally, 8-MMBD has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MMBD are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors in the body, such as the serotonin receptor. Additionally, 8-MMBD has been shown to have anti-cancer activity and to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 8-MMBD in lab experiments include its high solubility in water, its low toxicity, and its stability in the presence of light and air. Additionally, 8-MMBD is relatively easy to synthesize and is available commercially. The main limitation of 8-MMBD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in the body.
未来方向
The future directions for 8-MMBD research include further investigation into its mechanism of action and its potential to be used as a therapeutic agent. Additionally, further research is needed to investigate its potential to be used as a diagnostic tool and to explore its potential as an anti-cancer agent. Additionally, further research is needed to explore the potential of 8-MMBD as a drug delivery system. Lastly, further research is needed to investigate the potential of 8-MMBD to interact with other receptors in the body, such as the GABA receptor.
合成方法
The synthesis of 8-MMBD is a relatively simple process. It can be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent, such as dimethyl sulfate. This reaction yields the desired 8-MMBD product in high yields. Alternatively, 8-MMBD can also be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent and a base, such as sodium hydroxide. This reaction yields the desired 8-MMBD product in high yields.
科学研究应用
8-MMBD has been studied extensively in the field of medicinal chemistry. It has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has been used in studies to investigate its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and its ability to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. 8-MMBD has also been studied for its potential as an anti-cancer agent and as a drug delivery system.
属性
IUPAC Name |
8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXQYPAANBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC2=C1OCOC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)

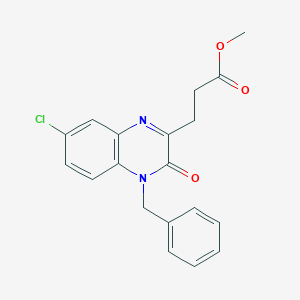

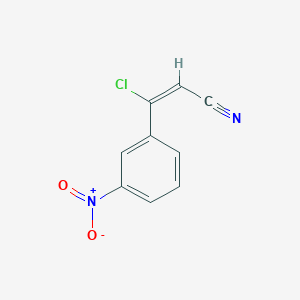

![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
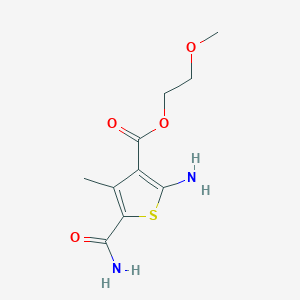
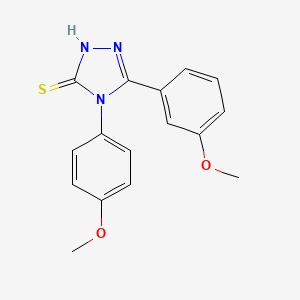
![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
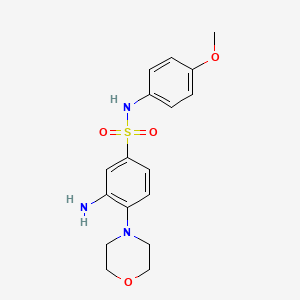
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
